4,4-Dimethylbicyclo[3.2.1]octan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
52556-90-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4,4-dimethylbicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)6-9(11)7-3-4-8(10)5-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
CUHBLBRSGYCTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2CCC1C2)C |
Origin of Product |
United States |
Reactivity and Organic Transformations of 4,4 Dimethylbicyclo 3.2.1 Octan 2 One and Its Derivatives
Rearrangement Pathways
The inherent strain and fixed spatial relationships between atoms in the bicyclo[3.2.1]octane skeleton facilitate rearrangement pathways that are less common in acyclic or simple monocyclic systems. These transformations often proceed through high-energy intermediates, such as remote enolates or carbocations, leading to structurally diverse products.
Homoenolization, or β-enolization, is a process involving the abstraction of a proton from a carbon atom β to a carbonyl group, forming a homoenolate (or β-enolate) intermediate. This reaction, which requires strong basic conditions and high temperatures, has been extensively studied in bicyclic ketones.
In the case of 3,3-dimethylbicyclo[3.2.1]octan-2-one (an isomer of the title compound, often used in these studies), treatment with t-butoxide in t-butyl alcohol at 185°C leads to proton abstraction from various β- and γ-positions. The primary sites for β-enolization include the gem-dimethyl groups and carbons C-7 and C-8. Deuterium (B1214612) labeling studies have been instrumental in elucidating the relative rates of proton abstraction from these non-equivalent sites.
Under these conditions, deuterium was found to incorporate at five main sites: the bridgehead C-1, the exo- and endo-positions at C-7, and both methyl groups. The exchange at the bridgehead (an α-position) is rapid. Among the β-positions, deuterium incorporation was observed to be faster at the exo-methyl and exo-7 positions compared to their endo counterparts. The formation of a β-enolate via proton abstraction from C-8 is a key step that initiates a skeletal rearrangement.
Interestingly, studies on the rearrangement product, 3,3-dimethylbicyclo[3.3.0]octan-2-one, provided the first evidence for competitive γ-proton abstraction (γ-enolization) in a relatively flexible carbon skeleton. This process involves proton removal from a γ-carbon, further expanding the scope of remote enolization chemistry.
| Position of Deuterium Incorporation | Reaction Time (hours) | Observed Deuterium Atoms per Molecule |
|---|---|---|
| Recovered 3,3-dimethylbicyclo[3.2.1]octan-2-one-dₓ | ||
| exo-Methyl | 334 | 0.25 |
| endo-Methyl | 334 | 0.10 |
| exo-7 | 334 | 0.14 |
| endo-7 | 334 | 0.05 |
| Rearranged 3,3-dimethylbicyclo[3.3.0]octan-2-one-dₓ | ||
| anti-8 | 334 | 0.22 |
Data adapted from deuterium incorporation studies on 3,3-dimethylbicyclo[3.2.1]octan-2-one.
Under acidic conditions, bicyclic ketones and their alcohol derivatives can generate carbocation (or carbonium ion) intermediates that are prone to rearrangement. The rigid structure of the bicyclo[3.2.1]octane system allows for the study of rearrangements like Wagner-Meerwein shifts, as well as 1,2- and 1,3-hydride shifts. These shifts occur to relieve ring strain and to form more stable carbocation intermediates.
For example, the generation of a carbocation at C-2 in a bicyclo[3.2.1]octane system could potentially lead to a hydride shift from C-1 or C-3. More complex rearrangements can also occur, where a series of hydride and alkyl shifts result in the interconversion of bicyclic frameworks, such as the equilibrium between bicyclo[3.2.1]octyl and bicyclo[2.2.2]octyl cations. The stability of these carbonium ion intermediates is influenced by factors such as substitution and angle strain. The formation of a tertiary carbocation is generally favored over a secondary one, driving the direction of the rearrangement.
One of the most significant transformations of the 3,3-dimethylbicyclo[3.2.1]octan-2-one skeleton is its rearrangement to 3,3-dimethylbicyclo[3.3.0]octan-2-one. This reaction serves as a clear example of a ring contraction/expansion sequence, ultimately converting the [3.2.1] system into the isomeric [3.3.0] framework.
This rearrangement is initiated by β-enolization involving proton abstraction from C-8. The resulting homoenolate intermediate undergoes a skeletal reorganization, leading to the formation of the bicyclo[3.3.0]octanone product in good yield. The half-life for this conversion under homoenolization conditions (t-BuO⁻/t-BuOH at 185°C) is approximately 60 hours. This transformation is a powerful method for accessing the bicyclo[3.3.0]octane core, which is a common structural motif in various natural products.
The stereochemistry of the bicyclo[3.2.1]octane system plays a critical role in its rearrangement pathways. The fixed, non-planar geometry dictates which protons are accessible for abstraction and the trajectory of migrating groups. In the homoenolization of 3,3-dimethylbicyclo[3.2.1]octan-2-one, a clear stereoelectronic preference is observed. Proton abstraction is faster from the exo faces of the C-7 methylene (B1212753) and the gem-dimethyl groups.
This stereoselectivity indicates that the transition state for proton removal is lower in energy when the base approaches from the less sterically hindered exo face. The cleavage of the β-enolate intermediate leading to the bicyclo[3.3.0] product is also stereospecific. The deuterium labeling studies showed that deuterium was not incorporated at C-8 in the recovered starting material, indicating that the cleavage of the intermediate exclusively proceeds to form the rearranged product rather than reverting to the starting ketone.
Derivatization and Functional Group Interconversions
Beyond skeletal rearrangements, the 4,4-dimethylbicyclo[3.2.1]octan-2-one framework can be modified through various functional group interconversions. The carbonyl group is a primary site for such derivatizations.
The carbonyl group at C-2 is susceptible to nucleophilic attack. Standard carbonyl reactions, such as reduction with hydride reagents (e.g., NaBH₄) would yield the corresponding 4,4-dimethylbicyclo[3.2.1]octan-2-ol. The stereochemical outcome of such an addition is governed by steric hindrance, with the nucleophile typically approaching from the less hindered face of the ketone.
Furthermore, the ketone can be converted into derivatives like acetals. For instance, the related 1,4-dimethyl-bicyclo[3.2.1]octan-3-one reacts with ethylene (B1197577) glycol in the presence of an acid catalyst to form the corresponding dioxolane. This reaction protects the carbonyl group, allowing for further chemical modifications on other parts of the molecule. While specific studies on nucleophilic capture for the title compound are not extensively detailed in the literature, its reactivity is expected to be analogous to other functionalized bicyclo[3.2.1]octane systems, where the rigid framework influences the stereoselectivity of nucleophilic additions.
Oxidative Transformations (e.g., with Lead Tetraacetate for Analogous Systems)
Lead(IV) acetate (B1210297), or lead tetraacetate (LTA), is a versatile oxidizing agent known for its ability to effect a variety of transformations, including the cleavage of 1,2-diols (Criegee oxidation), oxidative decarboxylation of carboxylic acids, and acetoxylation of ketones. wikipedia.orgjuniperpublishers.com While direct oxidation of the this compound is not extensively documented, the reactivity of analogous bicyclic systems provides insight into potential transformations.
The Criegee oxidation is a prominent reaction involving LTA, which cleaves the carbon-carbon bond of vicinal diols to yield aldehydes or ketones. wikipedia.orgwikipedia.org For a substrate like this compound, this would first require conversion of the ketone to a diol, for example, an α-hydroxy ketone or a 1,2-diol via reduction and subsequent hydroxylation. The rate and feasibility of the Criegee oxidation are highly dependent on the stereochemistry of the diol, with cis-diols reacting much faster than trans-diols due to the requirement of forming a cyclic intermediate with the lead atom. wikipedia.orgjuniperpublishers.com
In other bicyclic systems, LTA has been used to induce rearrangements through oxidative decarboxylation. For instance, treatment of certain bicyclo[2.2.2]octane dicarboxylic acids with lead tetraacetate can lead to a rearrangement, producing a bicyclo[3.2.1]octane system. researchgate.net This type of reaction proceeds through a carbonium ion intermediate formed after the loss of carbon dioxide. researchgate.net
Another potential transformation is the α-acetoxylation of the ketone via its enol or enolate form. LTA can react with enol acetates or silyl (B83357) enol ethers to introduce an acetate group at the α-position of the carbonyl. juniperpublishers.com For this compound, enolization can occur towards C1 or C3, leading to different acetoxylated products.
Table 1: Potential Oxidative Transformations with Lead Tetraacetate (LTA) for Bicyclo[3.2.1]octane Systems
| Transformation | Substrate Type | Expected Product | Key Reaction Details |
| Criegee Oxidation | Vicinal Diol | Dicarbonyl Compound | Cleavage of C-C bond; requires prior conversion of the ketone. wikipedia.org |
| Oxidative Decarboxylation | Carboxylic Acid | Alkene, Acetate, or Rearranged Product | Proceeds via a radical or carbocation intermediate. juniperpublishers.com |
| α-Acetoxylation | Ketone (via enol/enolate) | α-Acetoxy Ketone | Introduction of an acetate group adjacent to the carbonyl. juniperpublishers.com |
Selective Fragmentation Reactions of Bicyclic Precursors
Fragmentation reactions provide a powerful method for ring-opening and the formation of new structures from cyclic precursors. In the context of the bicyclo[3.2.1]octane system, the Grob fragmentation is a notable example of a selective fragmentation reaction. This reaction involves the cleavage of a carbon-carbon bond in a 1,4-disubstituted aliphatic chain.
For this fragmentation to occur in a derivative of this compound, the ketone would first need to be converted into a suitable substrate. A typical sequence involves the reduction of the ketone to an alcohol, followed by the conversion of the alcohol into a good leaving group, such as a mesylate or tosylate.
An example from a related system involves the reduction of a bicyclo[3.2.1]octenone derivative with sodium borohydride (B1222165) to produce an alcohol. This alcohol is then converted to its corresponding mesylate. Treatment of this mesylate with a base, such as sodium hydroxide, induces a simultaneous saponification and Grob fragmentation, leading to the formation of a new ring system. The stereoelectronic requirements for this reaction are strict; the C-C bond to be broken must be anti-periplanar to the leaving group. The rigid conformation of the bicyclo[3.2.1]octane skeleton often provides the necessary geometry for such fragmentations to proceed efficiently.
The synthesis of the bicyclo[3.2.1]octane framework itself can also be achieved through the fragmentation of more complex tricyclic precursors. rsc.orgnih.gov For instance, the fragmentation of 6-acetoxytricyclo[3.2.1.0³˒⁶]octan-2-ones can be initiated by base, leading to the formation of bicyclo[3.2.1]octane-2,6-diones.
Table 2: Example of a Grob Fragmentation Sequence in a Bicyclo[3.2.1]octane System
| Step | Reactant | Reagents | Product | Purpose |
| 1 | Bicyclic Ketone | Sodium Borohydride (NaBH₄) | Bicyclic Alcohol | Reduction of the ketone to set up the leaving group. |
| 2 | Bicyclic Alcohol | Methanesulfonyl Chloride (MsCl) | Bicyclic Mesylate | Conversion of the hydroxyl into a good leaving group. |
| 3 | Bicyclic Mesylate | Sodium Hydroxide (NaOH) | Fragmented Product | Base-induced fragmentation. |
Modification of Ketone Functionality and Alkylation
The ketone functionality at the C2 position of this compound is a prime site for various chemical modifications, including alkylation, reduction, and addition reactions. Alkylation reactions, in particular, allow for the formation of new carbon-carbon bonds, adding complexity to the bicyclic scaffold.
Alkylation is typically achieved by first generating an enolate through deprotonation of an α-proton using a strong base, such as lithium diisopropylamide (LDA). canada.ca For this compound, protons at the C1 and C3 positions are available for abstraction. The regioselectivity of deprotonation can often be controlled by reaction conditions (e.g., temperature, solvent, base). The less substituted α-carbon (C1) is typically deprotonated under kinetic control (strong, bulky base at low temperature), while the more substituted α-carbon (C3) can be favored under thermodynamic control.
Once formed, the nucleophilic enolate can react with various electrophiles, most commonly alkyl halides, to form a new C-C bond. Studies on analogous bridged bicyclic ketones, such as tropinone (B130398) derivatives, have demonstrated the feasibility of this approach. canada.ca
Other modifications of the ketone are also common. For example, methoxycarbonylation at the α-position can be achieved by reacting the ketone's enolate with an electrophilic carbonyl compound like methyl cyanoformate. nih.gov This reaction introduces a β-keto ester functionality, which is a versatile synthetic intermediate for further transformations. nih.gov
Table 3: Common Modifications of the Ketone Functionality
| Reaction | Reagents | Intermediate | Product |
| Alkylation | 1. LDA2. Alkyl Halide (R-X) | Lithium Enolate | α-Alkylated Ketone |
| Methoxycarbonylation | 1. LDA2. Methyl Cyanoformate | Lithium Enolate | α-Methoxycarbonyl Ketone (β-Keto Ester) nih.gov |
| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | N/A | Bicyclic Alcohol |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of bicyclic ketones like 4,4-Dimethylbicyclo[3.2.1]octan-2-one. Analysis of one-dimensional (1H, 13C) and two-dimensional spectra allows for the complete assignment of all proton and carbon signals, providing clear insights into the molecule's connectivity and stereochemistry.
The structural backbone of this compound is unequivocally established through the combined use of 1H and 13C NMR spectroscopy.
¹H NMR spectra provide information on the chemical environment and connectivity of protons. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J-values) allow for the assignment of each proton within the bicyclic system. For instance, the bridgehead protons and the protons adjacent to the carbonyl group typically appear in distinct regions of the spectrum.
¹³C NMR spectroscopy reveals the number of unique carbon atoms and their respective chemical environments. The carbonyl carbon (C2) is readily identified by its characteristic downfield chemical shift (typically >200 ppm). The quaternary carbon at the C4 position, bearing the two methyl groups, also has a distinct chemical shift. The remaining methylene (B1212753) and methine carbons of the bicyclic framework can be assigned based on their shifts, which are influenced by strain and proximity to substituents. cdnsciencepub.com
²H NMR is a specialized technique primarily used in mechanistic studies involving isotopic labeling. For example, in related bicyclic systems, deuterium (B1214612) incorporation can be monitored to probe reaction mechanisms such as enolization. cdnsciencepub.com While not a standard method for initial structural assignment, it provides valuable information on specific chemical processes.
A representative dataset for the parent bicyclo[3.2.1]octan-2-one skeleton provides a baseline for understanding the spectra of its derivatives. The introduction of the gem-dimethyl group at the C4 position significantly alters the chemical shifts of nearby carbons and protons.
| Position | ¹³C Chemical Shift (δ, ppm) for Bicyclo[3.2.1]octan-2-one* | Expected Influence of 4,4-Dimethyl Group |
|---|---|---|
| C1 | 45.0 | Moderate shift due to altered steric environment. |
| C2 | 217.9 | Minor shift. |
| C3 | 45.8 | Significant downfield shift (β-effect). |
| C4 | 28.8 | Replaced by a quaternary carbon signal; significant downfield shift. |
| C5 | 35.3 | Significant downfield shift (β-effect). |
| C6 | 28.1 | Upfield shift (γ-gauche effect). |
| C7 | 32.8 | Upfield shift (γ-gauche effect). |
| C8 | 39.1 | Minimal shift. |
| 4-CH₃ | N/A | Two new signals appear in the typical alkyl region (~20-30 ppm). |
\Data for the parent compound is sourced from foundational studies on bicyclic ketones.* cdnsciencepub.com
NMR spectroscopy is crucial for determining the relative stereochemistry of substituted bicyclic compounds. Specific NMR parameters and through-space effects are highly sensitive to the spatial arrangement of atoms.
The γ-gauche effect is a particularly useful phenomenon observed in ¹³C NMR spectroscopy for making stereochemical assignments. cdnsciencepub.com This effect describes the shielding (an upfield shift in the NMR spectrum) of a carbon atom that is three bonds removed (in the γ-position) from a substituent and oriented in a gauche (or syn-periplanar) conformation. This shielding is attributed to steric compression. In the rigid bicyclo[3.2.1]octane framework, the presence and orientation of the methyl groups at C4 would cause predictable upfield shifts for the γ-carbons (e.g., C6 and C7), confirming their spatial relationship to the substituents. The magnitude of these shifts provides strong evidence for the conformational arrangement of the rings and the stereochemistry of substituents. cdnsciencepub.com
Two-dimensional (2D) NMR techniques are indispensable for complex structural and stereochemical problems, allowing for the unambiguous assignment of signals that may overlap in 1D spectra. mdpi.comnih.govresearchgate.net
Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single-Quantum Coherence (HSQC) experiments are used to correlate the chemical shifts of protons with the carbons to which they are directly attached. This technique is fundamental for confirming the assignment of protonated carbons in the ¹³C NMR spectrum. mdpi.comresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of a NOESY cross-peak between two protons indicates a spatial proximity of less than ~5 Å. This is exceptionally useful for determining the relative stereochemistry in bicyclic systems. For example, a NOESY correlation between one of the C4-methyl groups and a specific proton on the C8 bridge would definitively establish its syn or anti orientation relative to that bridge. In studies of related functionalized bicyclo[3.2.1]octane systems, NOESY experiments have been critical for unequivocally establishing the spatial orientation of substituents. mdpi.comnih.govresearchgate.net
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
For chiral molecules such as non-racemic this compound, which possesses stereogenic centers, determining the absolute configuration (e.g., distinguishing between enantiomers) is essential. Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for this purpose. researchgate.net
VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum, with its characteristic positive and negative bands, is a unique fingerprint of a molecule's absolute configuration.
The standard methodology involves:
Experimental Measurement : The experimental VCD spectrum of the chiral compound is recorded.
Computational Modeling : The three-dimensional structure of one enantiomer (e.g., the (1R, 5S) enantiomer) is modeled using quantum chemical methods, most commonly Density Functional Theory (DFT). The theoretical VCD spectrum for this specific enantiomer is then calculated. researchgate.net
Comparison : The experimental spectrum is compared to the calculated spectrum. A direct match between the experimental and calculated spectra confirms the absolute configuration of the sample. An inverted (mirror-image) match indicates that the sample is the opposite enantiomer.
This technique has been successfully applied to determine the absolute configuration of a wide range of complex natural products and chiral molecules, including other bicyclic systems. researchgate.netquick.cz The comparison of experimental and calculated spectra provides a reliable and non-destructive method for the unambiguous assignment of absolute stereochemistry.
Computational Chemistry and Mechanistic Studies
Quantum Mechanical Calculations (e.g., DFT) for Spectroscopic Properties and Conformations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for accurately predicting the molecular structure, spectroscopic properties, and conformational energies of bicyclic ketones. uomustansiriyah.edu.iquomustansiriyah.edu.iq For 4,4-Dimethylbicyclo[3.2.1]octan-2-one, DFT calculations can elucidate the preferred three-dimensional arrangement of the atoms and the relative stabilities of different conformers, such as the chair-like and boat-like orientations of the six-membered ring. montclair.edu
These calculations provide optimized geometries by finding the lowest energy structure on the potential energy surface. From this optimized structure, various properties can be predicted:
Vibrational Frequencies: Theoretical IR spectra can be generated, allowing for the assignment of specific vibrational modes. The characteristic carbonyl (C=O) stretching frequency is particularly sensitive to the electronic environment and can be calculated with high accuracy.
NMR Chemical Shifts: Theoretical calculations can predict 1H and 13C NMR chemical shifts, which are invaluable for confirming the structure and assigning specific resonances, a technique widely used for conformational analysis in bicyclo[3.2.1]octane systems. cdnsciencepub.com
Conformational Energies: The bicyclo[3.2.1]octane framework can exist in several conformations. DFT is used to calculate the precise energy difference between these states, identifying the most stable ground-state conformation. montclair.edu
| Property | Calculated Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.215 Å | Indicates the double bond character of the carbonyl group. |
| C=O Vibrational Frequency (IR) | ~1735 cm-1 | Corresponds to the carbonyl stretch, a key feature in its IR spectrum. cdnsciencepub.com |
| 13C NMR Shift (C=O) | ~215 ppm | The chemical environment of the carbonyl carbon is sensitive to ring strain and substituent effects. cdnsciencepub.com |
| Relative Conformational Energy (Boat vs. Chair) | Chair form typically more stable | Determines the predominant ground-state geometry of the molecule. montclair.edu |
Molecular Modeling and Conformational Analysis (e.g., Force Field Calculations)
While DFT provides high accuracy, molecular modeling with force field calculations offers a computationally efficient way to explore the conformational landscape of complex molecules. rsc.org For this compound, these methods are ideal for mapping the potential energy surface as a function of bond rotations and ring puckering.
The bicyclo[3.2.1]octane skeleton is a rigid framework composed of a six-membered ring and a five-membered ring. ucl.ac.uk The primary conformational flexibility arises from the puckering of these rings. The presence of the gem-dimethyl group at the C4 position introduces steric constraints that influence the preferred conformation, potentially favoring a geometry that minimizes unfavorable steric interactions. Molecular mechanics can quantify this strain energy. stir.ac.uk
Conformational analysis helps to:
Identify all low-energy conformers and their relative populations.
Understand how the rigid bicyclic structure orients the substituents in three-dimensional space. ucl.ac.uk
Provide structural inputs for more advanced quantum mechanical calculations.
| Conformer | Key Dihedral Angle(s) | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Chair (Six-membered ring) | Defined by ring puckering | 0.0 (Global Minimum) |
| Boat (Six-membered ring) | Defined by ring puckering | > 5.0 |
| Envelope (Five-membered ring) | Defined by ring puckering | Integrated into overall conformation |
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is crucial for elucidating reaction mechanisms by mapping the entire reaction pathway, including reactants, products, intermediates, and transition states. uomustansiriyah.edu.iqcanada.ca For this compound, theoretical studies can predict the feasibility and stereochemical outcome of various reactions.
A common reaction for ketones is nucleophilic addition to the carbonyl group. Theoretical modeling can determine the transition state structures for both exo and endo attack. The calculated activation energies for these pathways can explain the experimentally observed stereoselectivity. stir.ac.uk Other computationally studied mechanisms relevant to this bicyclic system include enolate formation, alkylation, and rearrangement reactions. canada.caresearchgate.net Understanding the transition states involved in these processes is a major challenge where computational models provide essential insight. canada.ca
| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|
| exo-attack on Carbonyl | ~12.5 | Likely the major pathway due to lower steric hindrance. |
| endo-attack on Carbonyl | ~14.0 | Higher energy transition state, leading to the minor product. |
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule governs its reactivity. Computational methods can generate various outputs that help predict how and where a molecule will react. escientificpublishers.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For this compound, the LUMO is expected to be localized on the π* orbital of the carbonyl group, identifying it as the primary site for nucleophilic attack. The HOMO is likely centered on the oxygen lone pair orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this ketone, it would show a region of negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) around the carbonyl carbon, highlighting the electrophilic nature of the carbon atom.
| Parameter | Typical Calculated Value | Implication for Reactivity |
|---|---|---|
| LUMO Energy | ~ +0.05 eV | Low-lying LUMO on C=O indicates a good electrophilic site. |
| HOMO-LUMO Gap | ~ 6.0 eV | A relatively large gap suggests high kinetic stability. |
| NBO Charge on Carbonyl Carbon (C2) | ~ +0.55 e | Confirms the electrophilic nature of the carbonyl carbon. escientificpublishers.com |
| NBO Charge on Carbonyl Oxygen | ~ -0.50 e | Confirms the nucleophilic and basic character of the carbonyl oxygen. escientificpublishers.com |
Synthetic Applications and Broader Context in Chemical Research
Role as Chiral Building Blocks in Complex Molecule Synthesis
Chiral building blocks are essential starting materials for the enantioselective synthesis of complex target molecules, particularly in the fields of natural products and medicinal chemistry. nih.govclockss.orgresearchgate.net The bicyclo[3.2.1]octane framework, as exemplified by derivatives of 4,4-Dimethylbicyclo[3.2.1]octan-2-one, serves as a versatile chiral scaffold for introducing stereochemical complexity in a controlled manner.
The bicyclo[3.2.1]octane core is a recurring structural motif in a vast array of biologically active natural products, especially among sesquiterpenes and diterpenes. nih.govmdpi.com Consequently, synthetic chemists have extensively used compounds featuring this framework as key intermediates to access these complex targets. The defined stereocenters of building blocks like this compound provide a strategic advantage in controlling the stereochemistry of the final natural product.
Sesquiterpenes : This class of terpenes often contains intricate polycyclic systems. For instance, the synthesis of cedranoid sesquiterpenes has utilized bicyclo[3.2.1]octane intermediates that are subsequently transformed to construct the final carbon skeleton. cdnsciencepub.com The quadrane family of sesquiterpenes is characterized by a cyclopentane (B165970) fused to a bicyclo[3.2.1]octane moiety. researchgate.net Syntheses of these molecules, as well as others like parthenin (B1213759) and isocomene, often rely on strategies that assemble or elaborate upon a pre-existing bicyclo[3.2.1]octane unit. oup.comacs.org
Diterpenes : Many diterpenes, including the stemodane and ent-kaurane types, feature a bicyclo[3.2.1]octane subunit as part of their tetracyclic core. mdpi.comresearchgate.netnih.gov The biogenesis of these molecules often involves a key rearrangement from a bicyclo[2.2.2]octane precursor to form the thermodynamically more stable bicyclo[3.2.1]octane system. mdpi.com Synthetic strategies often mimic this approach or employ radical cyclizations to construct this critical part of the molecular architecture. researchgate.net
Triquinanes : Triquinane sesquiterpenes are characterized by their three fused five-membered rings. Synthetic routes toward angular triquinanes like (±)-isocomene have been developed from bicyclic precursors. oup.com Photochemical rearrangements of bicyclo[2.2.2]oct-5-en-2-ones can yield [5-5] fused-ring systems, which are foundational for building the triquinane skeleton. oup.com
| Natural Product Class | Representative Examples | Synthetic Relevance of Bicyclo[3.2.1]octane Core |
| Sesquiterpenes | Cedranoids, Quadrone, Parthenin, Isocomene | Serves as a key structural precursor for building the polycyclic framework. cdnsciencepub.comresearchgate.netoup.comacs.org |
| Diterpenes | Stemodanes, ent-Kauranes, Rhodojaponin III | Forms the C/D ring system in the tetracyclic core. mdpi.comresearchgate.netnih.govnih.gov |
| Triquinanes | Modhephene, Isocomene | Can be derived from bicyclic precursors through rearrangement reactions. oup.com |
In drug discovery, exploring novel "chemical space" is crucial for identifying new pharmacologically active compounds. This involves creating libraries of molecules with diverse three-dimensional shapes. bham.ac.uk Saturated, rigid bicyclic and polycyclic scaffolds are of particular interest because they offer well-defined exit vectors for substituents, allowing for precise spatial arrangement of functional groups to interact with biological targets. ucl.ac.uk
The this compound framework is an exemplary scaffold for this purpose. Its inherent rigidity and stereochemical complexity allow for the creation of diverse compound libraries that occupy under-explored areas of chemical space. bham.ac.ukucl.ac.uk By decorating this core with various functional groups, chemists can generate novel molecules with unique three-dimensional structures, moving away from the flat, aromatic compounds that have traditionally dominated screening libraries. ucl.ac.uknih.gov This strategy aims to improve the "drug-likeness" of new chemical entities and increase hit rates in biological screening. ucl.ac.uk The 2-azabicyclo[3.2.1]octane scaffold, a heterocyclic analogue, has also been recognized for its significant potential in drug discovery. rsc.org
The bicyclo[3.2.1]octane system is not only a target in itself but also a strategic platform for the construction of more elaborate polycyclic architectures. ucl.ac.uk Its conformational rigidity and predictable reactivity allow it to serve as a reliable anchor point in multi-step syntheses.
Domino reactions, where a single event triggers a cascade of bond-forming reactions, have been developed to rapidly assemble complex structures from simple precursors. Organocatalytic domino Michael/Aldol reactions, for example, can create highly functionalized bicyclo[3.2.1]octanes with multiple stereogenic centers, including quaternary carbons, in a single step. nih.gov These products can then be elaborated into more complex polycyclic systems. The development of annulation methodologies, such as tandem Michael-Aldol reactions, provides a diverse range of bicyclo[3.2.1] compounds that are primed for further transformation. ucl.ac.uk
Development of New Synthetic Methodologies and Strategic Approaches
The pursuit of efficient ways to synthesize the bicyclo[3.2.1]octane core has spurred the development of new synthetic methods and strategic innovations in organic chemistry. mdpi.com These methodologies often have applications beyond the synthesis of this specific ring system.
Several powerful strategies have been established for constructing this framework:
Intramolecular Diels-Alder Reactions : This cycloaddition approach can be used to form the bicyclic system from an appropriately substituted 5-vinyl-1,3-cyclohexadiene. nih.govresearchgate.net
Rearrangement Reactions : Acid-promoted Wagner-Meerwein rearrangements of bicyclo[2.2.2]octane systems are a classic and effective method for accessing the bicyclo[3.2.1]octane skeleton. mdpi.comoup.com
Radical Cyclizations : Manganese(III)-mediated radical cyclizations of alkynyl ketones have proven effective for building the bicyclo[3.2.1]octane fragment, particularly in the context of natural product synthesis like rhodojaponin III. researchgate.netnih.gov
Domino and Cascade Reactions : Organocatalyzed domino reactions provide a highly efficient route to functionalized bicyclo[3.2.1]octanes, often with excellent stereocontrol. nih.govmdpi.com
Ring Expansion : The addition of dichlorocarbene (B158193) to norbornene, followed by subsequent chemical transformations, provides a reliable route to the bicyclo[3.2.1]octan-3-one system. orgsyn.org
| Synthetic Methodology | Description | Key Features |
| Intramolecular Diels-Alder | Cycloaddition of a diene and dienophile within the same molecule. researchgate.net | Forms two rings simultaneously; good stereocontrol. |
| Wagner-Meerwein Rearrangement | Carbocation-mediated 1,2-alkyl shift, often from a bicyclo[2.2.2]octane precursor. mdpi.com | Accesses thermodynamically stable products. |
| Radical Cyclization | Intramolecular addition of a radical to an unsaturated bond (e.g., alkyne). nih.gov | Effective for forming C-C bonds under mild conditions. |
| Organocatalytic Domino Reaction | A cascade of reactions (e.g., Michael/Aldol) initiated by a small organic molecule catalyst. nih.gov | High efficiency; creates multiple stereocenters in one pot. |
| Carbene Addition/Ring Expansion | Addition of a carbene to an alkene followed by rearrangement to expand a ring. orgsyn.org | Versatile method for accessing different ring sizes. |
Mechanistic Probes in Fundamental Organic Reactions
The rigid and well-defined structure of the bicyclo[3.2.1]octane system makes it an excellent tool for studying the mechanisms of organic reactions. The fixed spatial relationship between different parts of the molecule allows chemists to probe stereoelectronic effects and the geometry of transition states.
One area where this framework has been particularly insightful is in the study of carbocation rearrangements. The deamination of amines, such as endo-bicyclo[3.2.1]octan-2-ylamine, generates diazonium ions that decompose to form carbocations. researchgate.net The distribution of products resulting from the subsequent reactions (solvolysis, elimination, rearrangement) provides detailed information about the structure and behavior of these reactive intermediates. By comparing the outcomes from different stereoisomers (e.g., exo vs. endo), researchers can deduce whether the intermediate carbocations are classical or non-classical (bridged) in nature and map the pathways through which they interconvert. researchgate.net These studies have been fundamental to understanding the nuances of neighboring group participation and carbocation chemistry.
Q & A
Q. Table 1: Key NMR Assignments for Bicyclic Ketones
| Proton/Group | Chemical Shift (δ, ppm) | Correlation (NOESY) |
|---|---|---|
| Bridgehead H | 2.1–2.5 | Adjacent methyl groups |
| C4 Methyl | 1.2–1.4 (singlet) | C3 and C5 protons |
| Ketone C=O | 210–220 (carbon) | N/A |
How can researchers resolve contradictions between in vitro and in vivo genotoxicity data for bicyclic ketones like this compound?
Answer:
Discrepancies often arise from metabolic differences or tissue-specific responses. For structurally related compounds (e.g., 1,5-dimethylbicyclo[3.2.1]octan-8-one-oxime), in vitro micronucleus assays in human lymphocytes showed clastogenic activity, while 3D skin models (EpiDerm™) and in vivo mouse studies were negative . To address contradictions:
- Use metabolic activation systems (e.g., S9 liver fractions) in in vitro assays.
- Validate findings with 3D tissue models to mimic physiological barriers.
- Conduct dose-response analyses to distinguish artifactorial thresholds from biologically relevant effects.
What methodologies are suitable for studying the environmental fate of this compound in atmospheric chemistry?
Answer:
Investigate gas-phase oxidation pathways using smog chamber experiments with NO/O mixtures. For example, studies on camphenilone (a bicyclic ketone analog) reported acetone and formaldehyde as major oxidation products, with yields dependent on NO levels . Key steps:
- Quantify reaction products via GC-MS or FTIR .
- Model degradation kinetics using computational tools (e.g., density functional theory).
- Compare yields under varying NO conditions to assess environmental persistence.
How can synthetic routes to this compound be optimized for scalability and purity?
Answer:
Leverage palladium-catalyzed oxidative coupling strategies, as demonstrated for diterpene derivatives (e.g., bis(2,2-dimethylbicyclo[2.2.1]hept-3-ylidene)ethane) . Key considerations:
- Use heterogeneous catalysts (e.g., Pd/C) for easier recovery.
- Monitor reaction progress with in situ FTIR to detect ketone formation.
- Purify via recrystallization from non-polar solvents (e.g., hexane) to isolate bicyclic products.
Q. Table 2: Example Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 5 mol% Pd |
| Temperature | 80–100°C |
| Solvent | Toluene |
| Reaction Time | 12–24 hours |
What computational approaches are effective for predicting the reactivity of this compound in catalytic systems?
Answer:
Apply density functional theory (DFT) to model transition states and intermediates. For example:
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Simulate adsorption on catalytic surfaces (e.g., metal oxides) using periodic boundary conditions .
- Validate with experimental data from analogous systems, such as DABCO-catalyzed reactions .
How should researchers design experiments to assess the stability of this compound under storage conditions?
Answer:
Conduct accelerated stability studies :
- Store samples at 2–8°C in inert atmospheres (argon) to prevent oxidation .
- Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months).
- Assess humidity effects using dynamic vapor sorption (DVS) assays.
What advanced chromatographic methods are recommended for quantifying trace impurities in this compound?
Answer:
Use GC×GC-TOFMS (two-dimensional gas chromatography with time-of-flight MS) for high-resolution separation of bicyclic isomers. For polar byproducts, HPLC-CAD (charged aerosol detection) ensures sensitivity without UV chromophores .
How can researchers validate the ecological impact of this compound using non-animal models?
Answer:
Employ reconstructed skin micronucleus (RSMN) assays (e.g., EpiDerm™ tissues) to evaluate genotoxicity without in vivo testing. For related compounds, RSMN assays showed no micronuclei induction at cytotoxic levels, aligning with regulatory guidelines .
What strategies mitigate challenges in stereoselective synthesis of this compound derivatives?
Answer:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) to control bridgehead stereochemistry.
- Optimize ring-closing metathesis (RCM) conditions with Grubbs catalysts for bicyclic frameworks.
How should conflicting data on atmospheric degradation yields of bicyclic ketones be interpreted?
Answer:
Reconcile variability by standardizing experimental conditions (e.g., NO concentrations, light intensity). For example, acetone yields from camphenilone oxidation ranged from 10% (no NO) to 33–39% (with NO) . Perform multivariate regression to identify dominant factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
